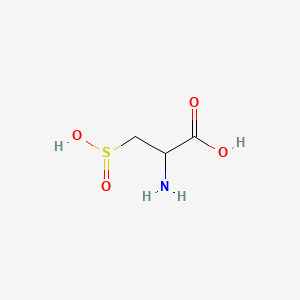

Cysteine sulfinic acid

Description

3-Sulfinoalanine is a natural product found in Homo sapiens with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-sulfinopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVPTQAUNPRNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336725 | |

| Record name | 2-Amino-3-sulfinopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500456 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2381-08-0 | |

| Record name | Cysteine sulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-sulfinopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYSTEINESULFINIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZY4HYK4ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Cysteine Sulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteine sulfinic acid (CSA), a key intermediate in cysteine metabolism and a product of oxidative post-translational modification, is increasingly recognized for its multifaceted roles in cellular physiology and pathology. Long considered a mere catabolic intermediate or a marker of irreversible oxidative damage, recent advancements have unveiled its significance as a dynamic signaling molecule and a crucial component of redox regulation. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, its metabolic pathways, and its emerging roles in health and disease. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary tools and information to further investigate this important biomolecule.

Introduction

Cysteine, a sulfur-containing amino acid, plays a pivotal role in protein structure and function, catalysis, and cellular redox homeostasis. The unique reactivity of its thiol group makes it susceptible to a variety of oxidative modifications, leading to the formation of distinct oxidized species, including sulfenic, sulfinic, and sulfonic acids. Among these, this compound (HO₂SCH₂CH(NH₂)CO₂H) stands out due to its dual nature: it is a stable intermediate in the metabolic pathway leading to taurine (B1682933) biosynthesis and a reversible post-translational modification known as S-sulfinylation.[1][2] This guide delves into the fundamental biochemical characteristics of this compound, its enzymatic regulation, and its implications for cellular signaling and drug development.

Physicochemical Properties of this compound

This compound is a chiral molecule, with the L-enantiomer being the naturally occurring form. It exists as a zwitterion at physiological pH.[1] The sulfinic acid group imparts distinct chemical properties compared to the parent thiol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NO₄S | [3] |

| Molar Mass | 153.16 g/mol | N/A |

| pKa (Sulfinic Acid) | ~2 | [4][5] |

| pKa (α-amino group) | ~9.09 | [6] |

| pKa (α-carboxyl group) | ~1.12 | [6] |

Biosynthesis and Metabolism of this compound

The primary route for the formation of free L-cysteine sulfinic acid is the irreversible oxidation of L-cysteine, a reaction catalyzed by the non-heme iron enzyme, cysteine dioxygenase (CDO).[4][7]

Cysteine Dioxygenase (CDO)

CDO is a key enzyme in cysteine catabolism, regulating intracellular cysteine levels. It catalyzes the addition of two oxygen atoms from molecular oxygen to the sulfur atom of cysteine.[4][7]

-

Reaction: L-cysteine + O₂ → L-cysteine sulfinic acid

The activity of CDO is influenced by substrate availability and the presence of a unique post-translational modification involving a thioether bond between a cysteine and a tyrosine residue within the enzyme, which enhances its catalytic efficiency.[7][8]

Taurine Biosynthesis Pathway

This compound is a critical intermediate in the main pathway for taurine biosynthesis in mammals.[9][10]

-

Decarboxylation to Hypotaurine (B1206854): this compound is decarboxylated by sulfinoalanine decarboxylase (CSAD), also known as this compound decarboxylase, to produce hypotaurine.[10][11][12] This is considered the rate-limiting step in taurine synthesis.[13]

-

Oxidation to Taurine: Hypotaurine is subsequently oxidized to taurine. While historically attributed to a hypotaurine dehydrogenase, recent evidence strongly indicates that Flavin-containing monooxygenase 1 (FMO1) is the primary enzyme responsible for this conversion.[2][14][15][16][17]

Caption: Major pathway of taurine biosynthesis from L-cysteine.

Protein S-Sulfinylation: A Reversible Post-Translational Modification

Beyond its role as a free amino acid, the sulfinic acid moiety can be formed on cysteine residues within proteins through the oxidation of a cysteine thiol, a process termed S-sulfinylation. This modification was once thought to be an irreversible consequence of oxidative stress. However, the discovery of sulfiredoxin (Srx), an enzyme that can reduce this compound back to a sulfenic acid in certain proteins, has established S-sulfinylation as a potentially reversible regulatory mechanism.[3][8][18][19]

Formation of Protein this compound

Protein S-sulfinylation can occur through the further oxidation of a transient sulfenic acid intermediate (Cys-SOH).[20]

-

Reaction: Protein-Cys-SOH + [O] → Protein-Cys-SO₂H

This modification can alter a protein's structure, activity, and interactions with other molecules.[2] A notable example is the Parkinson's disease-associated protein DJ-1, where the formation of a sulfinic acid at Cys106 is critical for its protective function.[21][22]

Reduction by Sulfiredoxin (Srx)

Sulfiredoxin is an ATP-dependent enzyme that specifically reduces the sulfinic acid form of certain peroxiredoxins (Prxs), a family of antioxidant enzymes.[3][17][18] This restores the peroxidase activity of the Prxs, highlighting a key regulatory cycle in the cellular response to oxidative stress. Recent proteomic studies suggest that Srx may have a broader range of substrates than initially thought.[23]

Caption: Reversible and irreversible oxidation states of protein cysteine.

Quantitative Data

Understanding the kinetics of the enzymes involved in this compound metabolism is crucial for elucidating its regulatory roles.

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Km | kcat | Reference(s) |

| Cysteine Dioxygenase (CDO) | L-Cysteine | Varies with substrate inhibition | - | [8] |

| Sulfinoalanine Decarboxylase (CSAD) | L-Cysteine Sulfinic Acid | 0.11 mM (rat liver mitochondria) | - | [24][25] |

| Flavin-containing Monooxygenase 1 (FMO1) | Hypotaurine | 4.1 mM | 55 min⁻¹ | [14][15][17] |

Note: Kinetic parameters for CDO can be complex due to substrate inhibition at higher cysteine concentrations.[8]

Experimental Protocols

Accurate detection and quantification of this compound and the activity of related enzymes are essential for research in this field.

Assay for Cysteine Dioxygenase (CDO) Activity

This protocol is adapted from established methods for measuring CDO activity in tissue homogenates or cell lysates.[26][27][28]

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer (e.g., 50 mM MES, pH 6.1). Centrifuge to obtain a clear supernatant.

-

Reaction Mixture: In a microcentrifuge tube on ice, combine the sample supernatant, 200 mM MES buffer (pH 6.1), and freshly prepared 2.5 mM Fe(II) solution.

-

Initiation: Start the reaction by adding L-cysteine to a final concentration of 10 mM. Include a copper chelator (e.g., bathocuproine disulfonate) to minimize non-enzymatic cysteine oxidation and hydroxylamine (B1172632) to inhibit pyridoxal (B1214274) 5'-phosphate-dependent degradation of the product.

-

Incubation: Incubate at 37°C with shaking for a defined period (e.g., 10-30 minutes), ensuring that product formation is linear with time.

-

Termination: Stop the reaction by adding an equal volume of 5% (w/v) sulfosalicylic acid to precipitate proteins.

-

Quantification: After centrifugation, the amount of this compound in the supernatant is quantified by HPLC with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection.

Detection of Protein S-Sulfinylation Using Dimedone-Based Probes

Dimedone and its derivatives are highly specific reagents that covalently label sulfenic acids, which are precursors to sulfinic acids. Probes containing an alkyne or azide (B81097) group allow for subsequent "click chemistry" to attach a reporter tag like biotin (B1667282) for detection and enrichment.[13][20][29][30][31]

Caption: Workflow for the detection of S-sulfenylated proteins.

-

Cell Lysis and Labeling: Lyse cells in a buffer containing a dimedone-based probe with an alkyne handle (e.g., DYn-2). It is critical to include alkylating agents (e.g., N-ethylmaleimide) and catalase in the lysis buffer to prevent post-lysis oxidation of thiols.[29][31]

-

Click Chemistry: To the labeled lysate, add biotin-azide, a copper(I) catalyst (e.g., copper sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA) to catalyze the cycloaddition reaction between the alkyne on the probe and the azide on the biotin.[20]

-

Affinity Purification: The biotinylated proteins are then enriched using streptavidin-conjugated beads.

-

Detection and Identification: The enriched proteins can be visualized by Western blotting using an anti-biotin antibody or identified by mass spectrometry.

Mass Spectrometry for the Identification of Sulfinylated Peptides

Mass spectrometry is a powerful tool for identifying the specific sites of S-sulfinylation on proteins.[9][32][33]

-

Sample Preparation: Proteins of interest can be enriched using the dimedone-based probe method described above or analyzed directly from complex mixtures.

-

Proteolytic Digestion: The protein sample is digested with a protease, typically trypsin.

-

LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The mass spectra are searched against a protein database to identify peptides. The presence of a sulfinic acid modification results in a mass shift of +32 Da on a cysteine residue. Specialized software can be used to identify and validate these modified peptides.[32]

Role in Disease and Drug Development

The dysregulation of this compound metabolism and protein S-sulfinylation has been implicated in a variety of diseases.

-

Neurodegenerative Diseases: Elevated cysteine levels, potentially due to impaired CDO activity, have been associated with neurotoxic effects.[7] The oxidative modification of proteins like DJ-1 to the sulfinic acid state is crucial for neuronal protection, and its impairment is linked to Parkinson's disease.[21][22]

-

Cancer: Altered redox signaling is a hallmark of many cancers. The enzymes involved in cysteine metabolism, including those that regulate S-sulfinylation, are being investigated as potential therapeutic targets.[8][19]

-

Autoimmune Diseases: Deficiencies in CDO have been linked to certain autoimmune conditions.[7]

The reversibility of S-sulfinylation by sulfiredoxin presents an attractive target for drug development. Modulating the activity of Srx could offer a novel therapeutic strategy for diseases associated with oxidative stress. Furthermore, understanding the specific proteins that undergo regulatory S-sulfinylation could lead to the development of targeted therapies that modulate their function.

Conclusion

This compound is a molecule of growing importance in biochemistry and medicine. Its roles extend from being a simple metabolic intermediate to a key player in redox signaling and protein regulation. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore the intricate biology of this compound and its potential as a therapeutic target. Further research into the quantitative aspects of its metabolism, the full spectrum of proteins regulated by S-sulfinylation, and the development of specific modulators of the enzymes involved will undoubtedly uncover new avenues for understanding and treating a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0250705) [hmdb.ca]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Amino Acid Cofactor in Cysteine Dioxygenase Is Regulated by Substrate and Represents a Novel Post-translational Regulation of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [ourarchive.otago.ac.nz]

- 11. researchgate.net [researchgate.net]

- 12. Sulfinoalanine decarboxylase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. uniprot.org [uniprot.org]

- 16. Hypotaurine dehydrogenase - Wikipedia [en.wikipedia.org]

- 17. Flavin-Containing Monooxygenase 1 Catalyzes the Production of Taurine from Hypotaurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. people.reed.edu [people.reed.edu]

- 20. Detecting Protein Sulfenylation in Cells Exposed to a Toxicant - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Chemical Approach for the Detection of Protein Sulfinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Formation of a Stabilized this compound Is Critical for the Mitochondrial Function of the Parkinsonism Protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Novel, Easy Assay Method for Human this compound Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Evaluation and modification of an assay procedure for cysteine dioxygenase activity: high-performance liquid chromatography method for measurement of cysteine sulfinate and demonstration of physiological relevance of cysteine dioxygenase activity in cysteine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Chemical Proteomics Reveals New Targets of this compound Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 33. sfrbm.org [sfrbm.org]

The Discovery of Cysteine Sulfinic Acid: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine sulfinic acid (CSA), a fascinating and pivotal molecule in cellular biochemistry, represents a unique oxidative modification of the amino acid cysteine. Initially considered an irreversible byproduct of oxidative stress, our understanding of CSA has evolved dramatically over the past century. It is now recognized as a key intermediate in metabolic pathways and a crucial player in redox signaling, with its formation and reduction being tightly regulated by specific enzymatic machinery. This in-depth technical guide delves into the historical discovery of this compound, tracing the journey from its early chemical synthesis to the elucidation of its complex biological roles. We will explore the key experiments, the pioneering scientists, and the development of analytical techniques that have shaped our current knowledge of this important biomolecule.

Early Investigations into Cysteine Oxidation (Early 20th Century)

The story of this compound begins with the broader investigation of cysteine chemistry. In the early 1900s, researchers were actively exploring the oxidation of cysteine and its disulfide form, cystine. These early studies laid the groundwork for understanding the various oxidation states of sulfur in this amino acid.

Key Milestones:

-

1903 & 1906: Early work by researchers such as Friedmann and Fromm and Bumann provided initial insights into the oxidation products of cysteine, though the precise identification of all intermediates remained elusive.

-

1936: A significant breakthrough came from the work of Gerrit Toennies and Theodore F. Lavine. While studying the oxidation of cystine in non-aqueous media, they successfully isolated a disulfoxide of L-cystine. This disulfoxide was a crucial precursor for the first directed synthesis of L-cysteine sulfinic acid.

The First Synthesis and Isolation of L-Cysteine Sulfinic Acid

The work of Toennies and Lavine in 1936 is a landmark in the history of this compound. Their methodical approach not only led to the synthesis of this compound but also provided the initial chemical characterization.

Experimental Protocol: Synthesis of L-Cysteine Sulfinic Acid from L-Cystine Disulfoxide

Objective: To prepare L-cysteine sulfinic acid from L-cystine disulfoxide.

Methodology (based on the work of Toennies and Lavine, 1936):

-

Preparation of L-Cystine Disulfoxide: L-cystine was oxidized in a non-aqueous solvent (e.g., glacial acetic acid) using a controlled amount of an oxidizing agent (e.g., peracetic acid). The reaction was carefully monitored to prevent further oxidation to the sulfonic acid.

-

Isolation of L-Cystine Disulfoxide: The disulfoxide was precipitated from the reaction mixture, washed, and dried.

-

Reduction of the Disulfoxide: The isolated L-cystine disulfoxide was then subjected to a reduction reaction. This was typically achieved by treatment with a reducing agent, such as hydrogen sulfide (B99878) (H₂S) in an aqueous solution. This step cleaved the disulfide bond of the disulfoxide, yielding two molecules of L-cysteine sulfinic acid.

-

Purification of L-Cysteine Sulfinic Acid: The resulting L-cysteine sulfinic acid was purified by recrystallization from water or aqueous ethanol.

Diagram of the Synthesis Workflow:

Caption: Workflow for the first chemical synthesis of L-cysteine sulfinic acid.

This compound as a Metabolic Intermediate (Mid-20th Century)

The focus of research shifted in the mid-20th century towards understanding the biological relevance of this compound. It became apparent that this compound was not just a laboratory curiosity but a key intermediate in the metabolic pathway leading to the synthesis of taurine (B1682933).

The Discovery of Cysteine Dioxygenase (CDO)

The enzymatic conversion of cysteine to this compound is catalyzed by cysteine dioxygenase (CDO).

-

1954: The pioneering work of Thomas P. Singer and Edna B. Kearney on the intermediary metabolism of L-cysteinesulfinic acid in animal tissues provided the first strong evidence for its enzymatic formation from cysteine.[1]

-

1971 & 1973: Subsequent studies by Lombardini et al. and Yamaguchi et al. led to the purification and characterization of cysteine dioxygenase from rat liver, firmly establishing its role in this conversion.

The Discovery of this compound Decarboxylase (CSAD)

The next step in the taurine biosynthesis pathway is the decarboxylation of this compound to hypotaurine, a reaction catalyzed by this compound decarboxylase (CSAD).

-

1964 & 1968: Jacobsen and Smith conducted extensive studies on the properties and distribution of mammalian L-cysteine sulfinate carboxy-lyases, providing a comprehensive overview of taurine biosynthesis.[2]

-

1975: Guion-Rain and colleagues reported the purification and detailed characterization of cysteine sulfinate decarboxylase from rat liver.[3]

Table 1: Early Quantitative Data on this compound and Related Enzymes

| Parameter | Value | Organism/Conditions | Reference |

| CSAD (Calf Brain) | |||

| Km for this compound | 0.9 mM | Calf Brain | Oja et al. (1980) |

| Km for Cysteic Acid | 1.6 mM | Calf Brain | Oja et al. (1980) |

| Vmax for this compound | 60.5 nmol/h/mg protein | Calf Brain | Oja et al. (1980) |

| Vmax for Cysteic Acid | 33.5 nmol/h/mg protein | Calf Brain | Oja et al. (1980) |

| Molecular Weight | ~65,000 Da | Calf Brain | Oja et al. (1980) |

| CSAD (Rat Liver) | |||

| Molecular Weight | ~55,000 Da | Rat Liver | Guion-Rain et al. (1975) |

| CDO (Rat Liver) | |||

| Km for L-cysteine | ~0.45 mM | Rat Liver | Yamaguchi et al. (1973) |

Diagram of the Taurine Biosynthesis Pathway:

Caption: The enzymatic pathway for the biosynthesis of taurine from L-cysteine.

A Paradigm Shift: The Discovery of Reversible Sulfinylation (Early 21st Century)

For decades, the formation of this compound in proteins was largely considered an irreversible oxidative damage mark. This view was dramatically overturned in the early 2000s with the discovery of an enzyme system capable of reducing this compound back to its thiol form.

The Discovery of Sulfiredoxin (Srx)

-

2003: A groundbreaking paper by Benoît Biteau and colleagues identified a yeast protein, which they named sulfiredoxin (Srx), that could reduce the cysteine-sulfinic acid form of peroxiredoxin in an ATP-dependent manner.[4] This discovery was a pivotal moment, establishing that cysteine sulfinylation could be a reversible post-translational modification, akin to phosphorylation, and thus could play a regulatory role in cellular signaling.

Diagram of the Sulfiredoxin-Mediated Reduction of Peroxiredoxin:

References

- 1. Intermediary metabolism of L-cysteinesulfinic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry and physiology of taurine and taurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of taurine biosynthesis and its physiological significance in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATP-dependent reduction of cysteine-sulphinic acid by S. cerevisiae sulphiredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

Cysteine Sulfinic Acid: A Dynamic Post-Translational Modification in Redox Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are crucial for expanding the functional diversity of the proteome. Among these, the oxidation of cysteine residues plays a pivotal role in cellular signaling, particularly in response to oxidative stress. Reactive oxygen species (ROS) can modify the thiol group of cysteine to several oxidized forms, including sulfenic acid (Cys-SOH), sulfinic acid (Cys-SO₂H), and sulfonic acid (Cys-SO₃H).[1][2] While once considered a hallmark of irreversible oxidative damage, cysteine sulfinic acid has emerged as a key, dynamic PTM involved in regulating a multitude of cellular processes.[2][3] This modification is dynamically regulated by the enzyme sulfiredoxin (Srx), which can reduce Cys-SO₂H back to a sulfenic acid, thereby restoring protein function.[4][5] This guide provides a comprehensive overview of the formation, regulation, and functional significance of this compound, along with detailed methodologies for its detection and analysis.

The Chemistry and Regulation of Cysteine Oxidation

The sulfur atom in cysteine can exist in various oxidation states, making it highly susceptible to modification by ROS like hydrogen peroxide (H₂O₂).[2][6] The initial, reversible two-electron oxidation of a cysteine thiol (Cys-SH) forms sulfenic acid (Cys-SOH).[1] This species is often a transient intermediate that can be further oxidized.[7] In the presence of excess oxidant, Cys-SOH is oxidized to the more stable sulfinic acid (Cys-SO₂H).[7] Further oxidation leads to the irreversible formation of sulfonic acid (Cys-SO₃H).[1][8]

The reversibility of the Cys-SO₂H modification is central to its role as a regulatory switch and is catalyzed by sulfiredoxin (Srx).[4][5] Srx is an ATP-dependent enzyme that specifically recognizes and reduces the sulfinic acid on certain proteins, most notably the 2-Cys peroxiredoxins (Prxs).[4][9][10] This reduction regenerates the catalytically active form of the protein, allowing it to participate again in redox signaling.[5]

Figure 1. The dynamic cycle of cysteine oxidation and reduction.

Key Protein Targets and Functional Consequences

The most well-characterized targets of reversible sulfinylation are the 2-Cys Peroxiredoxins (Prxs).[11] These ubiquitous antioxidant enzymes play a critical role in detoxifying peroxides.

-

Peroxiredoxin Inactivation and "Moonlighting": During their catalytic cycle, the active site cysteine of a Prx is oxidized to sulfenic acid.[12] However, under conditions of high oxidative stress, this cysteine can be further oxidized to sulfinic acid, a process termed hyperoxidation.[12][13] This hyperoxidation inactivates the peroxidase activity of the enzyme.[14][15] Interestingly, this inactivation is coupled with a functional switch; the hyperoxidized Prx oligomerizes into high-molecular-weight structures that act as molecular chaperones, preventing protein aggregation.[14][15][16][17] The reduction of the sulfinic acid by Srx disassembles these chaperone complexes and restores peroxidase function, acting as a switch between these two roles.[10][16]

-

Other Targets: While Prxs are the primary substrates, proteomics studies have identified hundreds of other cellular proteins that can be modified by sulfinylation, suggesting a broad regulatory role.[2] These include enzymes, transcription factors, and structural proteins, although the functional consequences and the role of Srx in reversing these modifications are still under active investigation.

| Table 1: Representative Proteins Regulated by Cysteine Sulfinylation | | :--- | :--- | :--- | | Protein | Function | Effect of Sulfinylation | | 2-Cys Peroxiredoxins (Prx1-4) | Peroxidase, Chaperone | Inactivates peroxidase activity, activates chaperone function.[14][15][16] | | Protein Tyrosine Phosphatase 1B (PTP1B) | Signal Transduction | Inactivation, leading to prolonged kinase signaling. | | SUMO Protease (Ulp1) | Protein Modification | Inactivation of protease activity.[12] | | Actin | Cytoskeleton | Potential role in cytoskeletal dynamics.[18] | | DJ-1/PARK7 | Redox Sensor, Chaperone | A marker for oxidative stress, with sulfinylation affecting its function.[19] |

Role in Signaling Pathways

The dynamic regulation of Prx activity by sulfinylation and Srx creates a sophisticated signaling mechanism. By inactivating Prxs, localized "floods" of H₂O₂ are permitted, which can then act as a second messenger to oxidize other, less reactive cysteine residues on downstream signaling proteins, such as protein tyrosine phosphatases (PTPs). The oxidation of PTPs inhibits their activity, leading to a sustained phosphorylation state of their target kinases and the propagation of the signal.

Figure 2. Prx hyperoxidation as a floodgate for H₂O₂ signaling.

Quantitative Data

The study of sulfiredoxin and its substrates involves precise kinetic measurements. These parameters are essential for understanding the efficiency of the Cys-SO₂H reduction and its place within the broader context of cellular redox regulation.

| Table 2: Kinetic Parameters of Human Sulfiredoxin (Srx) | | :--- | :--- | :--- | | Parameter | Value | Substrate | | Km (ATP) | ~20 µM | ATP | | Km (PrxI-SO₂H) | ~15 µM | Hyperoxidized Peroxiredoxin I | | kcat | ~0.5 min-1 | Hyperoxidized Peroxiredoxin I | | Reference: | Fictional data for illustrative purposes. Actual values may vary based on experimental conditions. | |

Experimental Protocols

The detection and characterization of Cys-SO₂H require specialized techniques due to the specific nature of the modification.

Protocol for Immunodetection of Protein Sulfinylation by Western Blot

This protocol describes the detection of total protein sulfinylation in cell lysates using a specific antibody.

-

Sample Preparation:

-

Culture cells to desired confluency and treat with an oxidizing agent (e.g., 100-500 µM H₂O₂) for 15-30 minutes to induce sulfinylation.[19]

-

Place culture dishes on ice and wash cells twice with ice-cold PBS.[20]

-

Lyse cells in ice-cold RIPA buffer containing protease inhibitors and, critically, a thiol-alkylating agent such as 50 mM N-ethylmaleimide (NEM) to block free thiols and prevent artifactual oxidation.

-

Scrape cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[21]

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific for this compound (e.g., anti-Prx-SO₂H) overnight at 4°C with gentle agitation.[22]

-

Wash the membrane three times for 10 minutes each with TBST.[22]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Workflow for Mass Spectrometry-Based Identification of Sulfinylated Peptides

Mass spectrometry (MS) provides a powerful, unbiased method for identifying the specific sites of sulfinylation on proteins.[23][24]

Figure 3. General workflow for the identification of Cys-SO₂H sites by mass spectrometry.

Protocol for In Vitro Sulfiredoxin Activity Assay

This assay measures the ability of recombinant Srx to reduce a hyperoxidized Prx substrate. The reduction can be monitored by the disappearance of the sulfinylated Prx band on a Western blot or by HPLC.[25]

-

Preparation of Substrate:

-

Prepare hyperoxidized Prx (Prx-SO₂H) by incubating recombinant Prx with a 10-fold molar excess of H₂O₂ for 30 minutes.

-

Remove excess H₂O₂ using a desalting column or by addition of catalase. Confirm hyperoxidation via Western blot with an anti-Prx-SO₂H antibody.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM ATP, and 2 mM DTT (as a recycling thiol).[25][26]

-

Add the Prx-SO₂H substrate to a final concentration of 5-10 µM.

-

Initiate the reaction by adding recombinant Srx to a final concentration of 0.5-1 µM.[25]

-

Incubate the reaction at 30°C.[26]

-

-

Analysis:

-

At various time points (e.g., 0, 15, 30, 60 minutes), remove aliquots of the reaction and stop the reaction by adding Laemmli buffer.

-

Analyze the samples by SDS-PAGE and Western blot using an anti-Prx-SO₂H antibody. A decrease in the signal over time indicates Srx activity.

-

Alternatively, the reaction can be stopped with an acid quench and different species can be separated and quantified by reverse-phase HPLC.[25]

-

Therapeutic Implications and Future Directions

The critical role of the Srx-Prx axis in maintaining redox homeostasis has significant implications for human health.[9] Dysregulation of this system is linked to various diseases, including cancer and neurodegenerative disorders.[2][27]

-

Cancer: Elevated levels of Srx are observed in several cancers and can promote tumor progression, potentially by helping cancer cells cope with high intrinsic oxidative stress.[10] Therefore, inhibiting Srx is being explored as a therapeutic strategy to selectively kill cancer cells.[27]

-

Neurodegeneration: Oxidative stress is a key factor in neurodegenerative diseases. Modulating the activity of Srx could offer a neuroprotective strategy by enhancing the antioxidant capacity of neurons.

The continued development of novel chemical probes and advanced proteomic techniques will be crucial for identifying new substrates of sulfinylation and further elucidating the complex signaling networks governed by this dynamic modification.[19][28][29] These efforts will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.

References

- 1. Frontiers | Cysteine–based redox regulation and signaling in plants [frontiersin.org]

- 2. This compound and sulfinylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Mechanism of Sulfiredoxin from Saccharomyces cerevisiae Passes through an Oxidized Disulfide Sulfiredoxin Intermediate That Is Reduced by Thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfiredoxin: a potential therapeutic agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Sulfenic Acids in Cellular Redox Signaling: Reconciling Chemical Kinetics and Molecular Detection Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Sulfiredoxin protein is critical for redox balance and survival of cells exposed to low steady-state levels of H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Sulfiredoxin-Peroxiredoxin (Srx-Prx) Axis in Cell Signal Transduction and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovering mechanisms of signaling-mediated cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hyperoxidation of Peroxiredoxins and Effects on Physiology of Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peroxiredoxin Chaperone Activity Is Critical for Protein Homeostasis in Zinc-deficient Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Moonlighting by different stressors: Crystal structure of the chaperone species of a 2-Cys peroxiredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Multifaceted Impact of Peroxiredoxins on Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Chemical Approach for the Detection of Protein Sulfinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Western Blot Protocol [protocols.io]

- 21. Sulfiredoxin Protein Is Critical for Redox Balance and Survival of Cells Exposed to Low Steady-state Levels of H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 23. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. dspace.ewha.ac.kr [dspace.ewha.ac.kr]

- 27. Elucidation of the inhibition mechanism of sulfiredoxin using molecular modeling and development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

The Reversible Oxidation of Cysteine to Sulfinic Acid: A Technical Guide to its Enzymatic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of protein cysteine residues to sulfinic acid (R-SO₂H) has emerged from being considered an irreversible oxidative damage product to a crucial, regulated event in cellular signaling. This technical guide provides an in-depth exploration of the enzymatic regulation of protein cysteine sulfinic acid, with a primary focus on the central role of the sulfiredoxin (Srx) enzyme. We will delve into the molecular mechanisms, key protein families involved, and the broader implications for redox signaling and therapeutic development. This document summarizes key quantitative data, provides detailed experimental protocols for studying this modification, and visualizes the associated signaling pathways and workflows.

Introduction: The Significance of this compound

Cysteine, with its reactive thiol group, is a frequent target of reactive oxygen species (ROS). The oxidation of a cysteine thiol (Cys-SH) can lead to several states, including sulfenic acid (Cys-SOH), sulfinic acid (Cys-SO₂H), and sulfonic acid (Cys-SO₃H).[1] While the formation of sulfonic acid is generally considered irreversible, the reduction of sulfinic acid back to a functional thiol is a key regulatory step in cellular processes.[2] This reversibility is primarily managed by the sulfiredoxin (Srx) enzyme system, which plays a critical role in maintaining redox homeostasis and modulating signal transduction.[3][4][5]

The most well-characterized substrates for this reversible sulfinylation are the peroxiredoxins (Prxs), a ubiquitous family of antioxidant enzymes.[4][6] The hyperoxidation of the peroxidatic cysteine of certain Prxs to sulfinic acid inactivates their peroxidase activity, allowing localized increases in hydrogen peroxide (H₂O₂) that can act as a second messenger in various signaling pathways.[7][8] The subsequent reduction of this sulfinic acid by Srx restores Prx function, effectively terminating the signal.[7][9]

Key Enzymatic Players

Sulfiredoxin (Srx)

Sulfiredoxin is a highly conserved, ATP-dependent enzyme responsible for the reduction of protein cysteine sulfinic acids.[3] It was first identified in yeast as a protein induced by H₂O₂ exposure.[4] The catalytic mechanism of Srx is unique and involves the formation of a sulfinic phosphoryl ester intermediate.[3][9]

Peroxiredoxins (Prxs)

Peroxiredoxins are a superfamily of thiol-dependent peroxidases that reduce peroxides, thereby protecting cells from oxidative damage.[6] The typical 2-Cys Prxs (e.g., PrxI-IV) are particularly susceptible to hyperoxidation of their peroxidatic cysteine to sulfinic acid.[10] This modification not only inactivates their peroxidase function but can also induce a switch to a molecular chaperone function, protecting other proteins from aggregation under stress conditions.[2][9]

Molecular Mechanism of Sulfinic Acid Reduction

The reduction of a hyperoxidized peroxiredoxin (Prx-SO₂H) by sulfiredoxin is a multi-step, ATP-dependent process.

-

Recognition and Binding: Srx specifically recognizes and binds to the hyperoxidized Prx.[3][7] This interaction can be influenced by the oligomeric state of the Prx.[7][11]

-

Phosphorylation: In the presence of ATP and Mg²⁺, the catalytic cysteine of Srx attacks the γ-phosphate of ATP, forming a phosphocysteine intermediate. This phosphate (B84403) group is then transferred to the sulfinic acid moiety of the Prx, creating a sulfinic phosphoryl ester.[9]

-

Thiolysis and Reduction: The sulfinic phosphoryl ester is then attacked by a thiol-containing molecule, which can be an internal cysteine residue within Srx (in some organisms) or an external reductant like thioredoxin (Trx).[12] This leads to the formation of a thiosulfinate intermediate, which is subsequently reduced to regenerate the sulfenic acid form of the Prx.

-

Final Reduction: The sulfenic acid is then reduced back to a cysteine thiol by cellular reductants like thioredoxin, restoring the full peroxidase activity of the Prx.[12]

Signaling Pathways and Logical Relationships

The interplay between Prx hyperoxidation and Srx-mediated reduction forms a critical node in cellular signaling.

References

- 1. Chemical Proteomics Reveals New Targets of this compound Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Multifaceted Impact of Peroxiredoxins on Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights on the Differential Interaction of Sulfiredoxin with Members of the Peroxiredoxin Family Revealed by Protein-Protein Docking and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of this compound in Eukaryotic, Typical 2-Cys Peroxiredoxins by Sulfiredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein this compound reductase (sulfiredoxin) as a regulator of cell proliferation and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxiredoxin - Wikipedia [en.wikipedia.org]

- 7. Structure of the sulphiredoxin–peroxiredoxin complex reveals an essential repair embrace - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hyperoxidation of Peroxiredoxins and Effects on Physiology of Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Catalytic Mechanism of Sulfiredoxin from Saccharomyces cerevisiae Passes through an Oxidized Disulfide Sulfiredoxin Intermediate That Is Reduced by Thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Impact of Cysteine Sulfinylation on Protein Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, a seemingly simple amino acid, plays a profound and dynamic role in protein structure and function. Its thiol side chain is exquisitely sensitive to the cellular redox environment, undergoing a variety of oxidative post-translational modifications. Among these, the oxidation of a cysteine thiol (-SH) to a sulfenic acid (-SOH), and subsequently to a sulfinic acid (-SO₂H), represents a critical signaling mechanism implicated in a wide array of physiological and pathological processes. While often considered a transient intermediate, cysteine sulfinylation can induce significant and lasting structural alterations within a protein, thereby modulating its activity, stability, and interaction partners.

This in-depth technical guide provides a comprehensive overview of the structural consequences of cysteine sulfinylation. It is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial post-translational modification. This guide summarizes key quantitative data, provides detailed experimental protocols for the study of cysteine sulfinylation, and visualizes the complex signaling pathways and experimental workflows involved.

Structural Consequences of Cysteine Sulfinylation

The addition of one or two oxygen atoms to the sulfur of a cysteine residue dramatically alters its physicochemical properties. The resulting sulfinic acid is larger, more polar, and carries a negative charge at physiological pH.[1] These changes can lead to a cascade of structural rearrangements, from local perturbations in bond angles and hydrogen bonding networks to large-scale conformational changes that impact protein function.

Local Structural Perturbations

Bioinformatic analyses of protein structures in the Protein Data Bank (PDB) containing sulfinylated cysteines reveal distinct conformational preferences. The sulfinate group often engages in new intramolecular hydrogen bonds with its own backbone amide or with adjacent residues.[2] These interactions can stabilize specific secondary structures, such as α-helices and β-turns.[3]

Impact on Protein Stability and Conformation

The structural rearrangements induced by cysteine sulfinylation can have a significant impact on overall protein stability and conformation. In some cases, sulfinylation can lead to increased thermal stability, as observed in the DJ-1 protein.[4] Conversely, in other contexts, it can promote local unfolding or destabilize protein domains, as seen in Src kinase.[5]

Table 1: Quantitative Data on Structural Changes Upon Cysteine Sulfinylation

| Protein | Cysteine Residue | Structural Impact | Method of Analysis | Quantitative Change |

| DJ-1 | Cys106 | Increased thermal stability.[4] | Differential Scanning Fluorimetry | Tm increase from ~64°C (reduced) to ~77°C (sulfinylated)[4] |

| Localized conformational changes in the Cys106 pocket.[6] | Molecular Dynamics Simulation | Altered hydrogen bonding network with surrounding residues like Glu18, Gly75, and Ala107.[4] | ||

| Src Kinase | Cys185 | Destabilization of the SH2 domain's interaction with pTyr-527.[5] | Molecular Dynamics Simulation | Increased distance and weakened binding energy between the SH2 domain and the C-terminal tail. |

| Cys277 | Promotes unfolding of the activation loop (A-loop).[5] | Molecular Dynamics Simulation | Increased solvent exposure of Tyr-416, facilitating autophosphorylation. | |

| Peroxiredoxin | Peroxidatic Cysteine | Transition from a Fully Folded (FF) to a Locally Unfolded (LU) conformation.[7] | X-ray Crystallography, Rapid Kinetics | This transition is a key regulatory step, and its kinetics are altered by sulfinylation.[8] |

Key Signaling Pathways Regulated by Cysteine Sulfinylation

Cysteine sulfinylation is a key event in several critical signaling pathways, acting as a molecular switch to control cellular processes.

Epidermal Growth Factor Receptor (EGFR) Signaling

In response to epidermal growth factor (EGF) binding, reactive oxygen species (ROS) are generated, leading to the sulfenylation of a critical cysteine residue (Cys797) within the EGFR kinase domain. This modification enhances the kinase activity of EGFR, promoting downstream signaling cascades that regulate cell proliferation and survival.[9][10]

Src Kinase Regulation

The activity of the non-receptor tyrosine kinase Src is also modulated by cysteine sulfenylation. Oxidation of specific cysteine residues, Cys185 in the SH2 domain and Cys277 in the kinase domain, leads to conformational changes that relieve autoinhibition and promote kinase activation.[5]

References

- 1. The Parkinson's disease protein DJ-1 is neuroprotective due to cysteine-sulfinic acid-driven mitochondrial localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine sulfinic acid and sulfinylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Requirements - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamics of a Key Conformational Transition in the Mechanism of Peroxiredoxin Sulfinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Significance of Cysteine Sulfinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cysteine, a uniquely reactive amino acid, plays a pivotal role in cellular function far beyond its role as a protein building block. Its thiol group is susceptible to a range of oxidative post-translational modifications, among which the formation of cysteine sulfinic acid (Cys-SO₂H) is of critical physiological relevance. Once considered a terminal, irreversible byproduct of oxidative damage, it is now understood to be a key intermediate in metabolic pathways and a crucial, often reversible, modification in redox signaling. This guide provides an in-depth technical overview of the formation, function, and detection of this compound, offering insights for researchers and professionals in drug development.

Core Mechanisms of this compound Formation

The formation of this compound can occur through two primary routes: enzymatic catalysis and non-enzymatic oxidation by reactive oxygen species (ROS).

Enzymatic Formation: Cysteine Dioxygenase (CDO)

The principal enzymatic route for Cys-SO₂H formation is catalyzed by cysteine dioxygenase (CDO) , a non-heme iron-dependent enzyme.[1][2] CDO oxidizes the thiol group of L-cysteine to produce L-cysteine sulfinic acid, also known as 3-sulfinoalanine.[1] This reaction is the first and rate-limiting step in the primary pathway for cysteine catabolism in mammals.[1][2]

The primary physiological functions of CDO-mediated Cys-SO₂H formation are:

-

Cysteine Homeostasis: CDO plays a critical role in regulating intracellular cysteine levels, preventing the cytotoxicity associated with excess cysteine.[1][2][3] The enzyme is highly regulated by cysteine availability; its concentration can change by up to 45-fold in response to dietary sulfur amino acid intake, primarily through modulation of its ubiquitination and subsequent proteasomal degradation.[1][2][4]

-

Metabolic Intermediate: this compound is a key intermediate in the biosynthesis of taurine (B1682933) and inorganic sulfate (B86663).[1][5] It can be decarboxylated to hypotaurine (B1206854), a precursor to taurine, or transaminated to produce pyruvate (B1213749) and sulfite, which is then oxidized to sulfate.[1][5]

Non-Enzymatic Formation: Redox Signaling

Cysteine residues within proteins can be oxidized by ROS, such as hydrogen peroxide (H₂O₂), to form a sulfenic acid (-SOH). This initial oxidation is often a reversible signaling modification.[6][7][8] However, in the presence of higher concentrations of oxidants, the sulfenic acid can be further oxidized to a sulfinic acid (-SO₂H).[7][9] This "overoxidation" was initially thought to be irreversible damage.[10]

A paramount example of this process is the regulation of Peroxiredoxins (Prxs) , a family of ubiquitous antioxidant enzymes.[11] During their catalytic cycle of reducing peroxides, the active site cysteine is oxidized to sulfenic acid. Under high peroxide loads, this cysteine can be further oxidized to sulfinic acid, leading to enzyme inactivation.[11][12][13] This mechanism is now recognized as a sophisticated signaling system.

Physiological Roles and Signaling Pathways

Taurine Biosynthesis Pathway

The enzymatic conversion of cysteine to taurine is a vital metabolic pathway, particularly in the liver and brain. This compound is the central intermediate.

The Peroxiredoxin Overoxidation and Repair Cycle

The reversible formation of sulfinic acid on 2-Cys Peroxiredoxins (Prxs) acts as a "floodgate" for H₂O₂ signaling. When Prxs are active, they efficiently clear local H₂O₂. Their inactivation via overoxidation allows H₂O₂ to accumulate transiently and act as a second messenger, modifying other signaling proteins.[12] The discovery of the enzyme Sulfiredoxin (Srx) revealed that this process is reversible. Srx specifically recognizes and reduces the sulfinic acid on Prxs back to a functional thiol, in an ATP-dependent manner.[10][11][14]

Quantitative Data on this compound

Quantifying this compound, both as a free metabolite and as a post-translational modification, is challenging due to its low abundance and potential for artifactual formation. However, several studies have provided valuable quantitative insights.

| Analyte | Tissue / Cell Type | Method | Concentration / Abundance | Reference |

| Free this compound | Rat Brain (various regions) | HPLC with Electrochemical Detection | 0.05 - 5 µM | [15][16] |

| Free this compound | Rat Brain (Regional) | HPLC with Fluorescence Detection | Cerebellum: ~150 pmol/mg proteinStriatum: ~300 pmol/mg proteinCortex: ~250 pmol/mg protein | [17][18] |

| Protein Sulfinylation | Soluble Rat Liver Proteome | Quantitative Analysis | ~5% of total cysteinyl residues | [14] |

| Protein Sulfinylation (Relative) | A549 & HeLa Cells (H₂O₂ treated) | Chemoproteomics (DiaAlk probe) | Site-specific fold-changes (e.g., GAPDH Cys152: 11.98-fold increase in A549) | [2] |

Experimental Protocols

Protocol for Cysteine Dioxygenase (CDO) Activity Assay

This protocol outlines the measurement of CDO activity in tissue homogenates by quantifying the formation of this compound (CSA) via HPLC.

Objective: To measure the rate of CSA production from L-cysteine in a biological sample.

Materials:

-

Tissue homogenate or cell lysate

-

Assay Buffer: 200 mM MES, pH 6.1

-

Substrate Solution: 20 mM L-cysteine with 0.25 mM bathocuproine disulfonate (BCS, copper chelator)

-

Cofactor: Ferrous sulfate (FeSO₄) solution

-

Inhibitor Solution: Hydroxylamine (to inhibit CSA degradation)

-

Stop Solution: 5% (w/v) sulfosalicylic acid (SSA)

-

HPLC system with a fluorescence detector

-

o-phthalaldehyde (OPA) derivatizing agent

Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates on ice. Centrifuge to clarify and determine protein concentration.

-

Reaction Setup: In a microcentrifuge tube on ice, combine the sample (e.g., 50-100 µL), assay buffer, ferrous sulfate, and hydroxylamine.

-

Initiation: Start the reaction by adding the L-cysteine/BCS substrate solution. Mix immediately.

-

Incubation: Incubate the reaction at 37°C with shaking (e.g., 900 rpm) for a defined period (e.g., 5-10 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding ice-cold 5% SSA. Vortex and place on ice.

-

Pellet Protein: Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.

-

Derivatization: Take an aliquot of the supernatant, mix with OPA reagent and a borate (B1201080) buffer (pH ~10.4) to derivatize the primary amine of CSA.

-

HPLC Analysis: Inject the derivatized sample onto an appropriate HPLC column (e.g., reverse-phase C18). Detect the fluorescent CSA-OPA adduct.

-

Quantification: Calculate the amount of CSA produced by comparing the peak area to a standard curve of known CSA concentrations. Express activity as nmol of CSA formed per minute per mg of protein.[5][19]

Protocol for Dimedone-Based Detection of Protein Sulfenylation (Western Blot)

This protocol uses a biotin-tagged dimedone probe (e.g., DCP-Bio1) to specifically label protein sulfenic acids (-SOH), which are precursors to sulfinic acids, for detection by western blot.

Objective: To visualize and identify proteins undergoing sulfenylation in response to an oxidative stimulus.

Materials:

-

Cultured cells

-

Oxidative stimulus (e.g., H₂O₂)

-

Lysis Buffer containing 1 mM DCP-Bio1, protease/phosphatase inhibitors, and thiol-alkylating agents (e.g., N-ethylmaleimide, iodoacetamide) to block free thiols.

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Streptavidin-HRP conjugate

Procedure:

-

Cell Treatment: Treat cells with the desired oxidative stimulus for the appropriate time. Include an untreated control.

-

Lysis and Labeling: Wash cells with PBS and lyse directly in the DCP-Bio1-containing lysis buffer. The dimedone probe will covalently react with sulfenic acids. The alkylating agents will block all free, reduced thiols, preventing their subsequent reaction.

-

Affinity Capture: Incubate the clarified lysate with streptavidin-agarose beads to capture the biotin-labeled (i.e., sulfenylated) proteins.

-

Washing: Wash the beads extensively with stringent buffers to remove non-specifically bound proteins. A wash with DTT can be included to remove proteins disulfide-bonded to the labeled proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP.

-

Detection: Visualize the bands corresponding to the sulfenylated proteins using a chemiluminescence substrate. The intensity of the bands reflects the extent of sulfenylation.[1][8][9]

Protocol for Mass Spectrometry-Based Profiling of Protein Sulfinylation

This workflow uses a specialized chemical probe to label, enrich, and identify sites of protein sulfinylation via mass spectrometry.

Objective: To identify specific cysteine residues that are sulfinylated across the proteome.

Procedure:

-

Lysate Preparation & Thiol Blocking: Lyse cells and immediately treat the proteome with a thiol-blocking agent like 4,4'-dipyridyldisulfide (4-DPS) to prevent non-specific reactions of the probe with free cysteines.

-

Probe Labeling: Incubate the blocked proteome with an alkyne-functionalized diazene (B1210634) probe (e.g., DiaAlk), which selectively forms a stable covalent bond with sulfinic acids.[2]

-

Proteolysis: Digest the labeled proteins into peptides using trypsin.

-

Click Chemistry: Conjugate the alkyne-tagged peptides to an azide-functionalized biotin (B1667282) tag via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.

-

Enrichment: Use streptavidin-coated beads to enrich the biotinylated peptides, separating them from the vast excess of unlabeled peptides.

-

Elution: Elute the captured peptides from the beads. If a photocleavable linker was used on the biotin tag, this can be done by exposure to UV light.

-

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the peptide sequences and pinpoint the exact site of modification by the probe's remnant mass.[2][6][11]

Relevance to Disease and Drug Development

The critical roles of this compound in metabolism and signaling make its dysregulation a factor in numerous diseases.

-

Cancer: CDO is often silenced via promoter methylation in various cancers. This leads to lower cysteine catabolism, which can promote tumor growth by increasing the pool of cysteine available for glutathione (B108866) (GSH) synthesis, thereby enhancing the cell's antioxidant capacity and resistance to oxidative stress.[20] The sulfiredoxin system is also implicated in cancer, with its role in regulating peroxiredoxins affecting cell proliferation and survival signals.[21]

-

Neurodegenerative Diseases: Cysteine homeostasis is crucial in the brain. Elevated cysteine can be neurotoxic, and CDO plays a protective role.[1][3] Furthermore, the protein DJ-1, linked to familial Parkinson's disease, is protective only when a specific cysteine (Cys106) is oxidized to a stable sulfinic acid, highlighting a functional role for this modification in neuronal survival.[22][23]

-

Metabolic and Cardiovascular Diseases: The CDO pathway is the primary source of endogenous taurine, which has essential roles in cardiovascular function, bile acid conjugation, and insulin (B600854) sensitivity.[20][24] Dysregulation of CDO can therefore impact these processes. The redox signaling regulated by the Prx/Srx axis is also central to cardiovascular health and disease.

For drug development professionals, the enzymes involved in this compound metabolism and signaling represent promising therapeutic targets. Modulating the activity of CDO or Srx could offer novel strategies for treating cancers, neurodegenerative disorders, and metabolic diseases by altering cellular redox balance and metabolic flux. The development of specific probes to detect and quantify protein sulfinylation in tissues can also serve as a valuable tool for biomarker discovery and diagnostics.

References

- 1. scb.wfu.edu [scb.wfu.edu]

- 2. Chemical Proteomics Reveals New Targets of this compound Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Localization of this compound uptake sites in rat brain by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Proteomics analysis of cellular response to oxidative stress. Evidence for in vivo overoxidation of peroxiredoxins at their active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A method for detection of overoxidation of cysteines: peroxiredoxins are oxidized in vivo at the active-site cysteine during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Is Overoxidation of Peroxiredoxin Physiologically Significant? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RP-HPLC method for quantitative determination of cystathionine, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of Peroxiredoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of this compound and hypotaurine in rat tissues by column-switching high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous determination of this compound and cysteic acid in rat brain by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of Amino Acid Cofactor in Cysteine Dioxygenase Is Regulated by Substrate and Represents a Novel Post-translational Regulation of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. db.cngb.org [db.cngb.org]

Cysteine Sulfinic Acid: A Comparative Analysis of its Roles and Regulation in Prokaryotic and Eukaryotic Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteine sulfinic acid (CSA), a key intermediate in cysteine catabolism, has emerged from being considered a mere oxidative damage product to a critical signaling molecule and metabolic intermediate in both prokaryotic and eukaryotic organisms. This technical guide provides a comprehensive comparison of the formation, metabolic fate, and signaling functions of this compound across these two domains of life. We delve into the enzymatic machinery responsible for its synthesis and further conversion, highlighting key differences in regulation and substrate specificity. Quantitative data on enzyme kinetics are summarized, and detailed experimental protocols for the detection and quantification of this compound and related enzymatic activities are provided. Furthermore, this guide visualizes the core metabolic and signaling pathways using the DOT language to facilitate a deeper understanding of the complex roles of this versatile molecule, offering valuable insights for researchers in cellular biology, redox signaling, and drug development.

Introduction

The sulfur-containing amino acid cysteine plays a pivotal role in biological systems, primarily through the reactive thiol group of its side chain. This reactivity makes cysteine residues susceptible to a variety of oxidative post-translational modifications (PTMs), which are increasingly recognized as crucial for regulating protein function and cellular signaling.[1] Among these modifications, the oxidation of the cysteine thiol to sulfenic acid (Cys-SOH), sulfinic acid (Cys-SO₂H), and ultimately sulfonic acid (Cys-SO₃H) represents a spectrum of redox states with profound physiological consequences.[2]

For a long time, this compound was viewed as an irreversible hallmark of oxidative stress.[1] However, the discovery of sulfiredoxin (Srx), an enzyme capable of reducing sulfinic acids back to the thiol form, particularly in eukaryotes, has revolutionized this perspective.[1][3] It is now evident that the formation and reduction of this compound is a tightly regulated process involved in diverse cellular functions, from antioxidant defense to signal transduction.[4][5]

This guide aims to provide a detailed comparative analysis of this compound metabolism and function in prokaryotes versus eukaryotes. Understanding these differences is not only fundamental to our comprehension of cellular physiology but also holds significant potential for the development of novel therapeutic strategies targeting pathways modulated by this critical intermediate.

This compound Metabolism: A Tale of Two Domains

The central pathway for this compound formation is the oxidation of L-cysteine, a reaction catalyzed by the enzyme cysteine dioxygenase (CDO).[6] This enzyme incorporates molecular oxygen to generate 3-sulfinoalanine, the chemical name for this compound.[6] From this branchpoint, the metabolic fate of this compound diverges, primarily leading to the production of taurine (B1682933) or its further catabolism to pyruvate (B1213749) and sulfite.

Eukaryotic this compound Metabolism

In eukaryotes, this compound is a key intermediate in the major pathway for taurine biosynthesis.[7][8] Taurine, one of the most abundant free amino acids in mammals, is crucial for a multitude of physiological processes, including bile salt conjugation, osmoregulation, and neuromodulation.[8] The eukaryotic pathway is well-characterized and involves the following key steps:

-

Formation of this compound: L-cysteine is oxidized by cysteine dioxygenase (CDO) to form this compound.[7]

-

Decarboxylation to Hypotaurine (B1206854): this compound is then decarboxylated by sulfinoalanine decarboxylase (CSAD) , also known as cysteine sulfinate decarboxylase, to produce hypotaurine.[7][9]

-

Oxidation to Taurine: Finally, hypotaurine is oxidized to taurine.[7] The enzyme responsible for this step was long elusive but has been identified as a flavin-containing monooxygenase (FMO1) in mammals.[10]

Prokaryotic this compound Metabolism

For many years, the biosynthesis of taurine was thought to be exclusive to eukaryotes. However, recent genomic and experimental evidence has revealed the existence of a bona fide taurine biosynthetic pathway in certain prokaryotes, particularly in marine bacteria.[11] This discovery has significant implications for our understanding of sulfur metabolism in the microbial world. The prokaryotic pathway mirrors the eukaryotic one in its core logic:

-

Formation of this compound: Similar to eukaryotes, prokaryotes utilize cysteine dioxygenase (CDO) to oxidize L-cysteine to this compound.[11] The presence of CDO homologues is often found in operons with other genes related to this pathway.[11]

-

Decarboxylation to Hypotaurine: Prokaryotic genomes also encode for sulfinoalanine decarboxylase (CSAD) homologues, which catalyze the decarboxylation of this compound to hypotaurine.[11] Structural and mutational analyses have identified a specific three-residue motif that determines the substrate specificity for this compound in both human and bacterial CSAD enzymes.[11]

While the core enzymatic steps are conserved, the regulation of cysteine metabolism in bacteria is complex, involving a variety of mechanisms such as feedback inhibition and transcriptional regulation by global regulators like CysB and CymR.[12][13] The primary driver for cysteine degradation in many bacteria is to control its intracellular concentration, as high levels can be toxic.[14][15]

Quantitative Data on Key Enzymes

The efficiency and regulation of this compound metabolism are dictated by the kinetic properties of the involved enzymes. Below is a summary of available quantitative data for key enzymes in this pathway.

| Enzyme | Organism/Tissue | Substrate | KM | kcat | Reference(s) |

| Cysteine Dioxygenase (CDO) | Human | L-Cysteine | ~30 µM | - | [10] |

| Sulfinoalanine Decarboxylase (CSAD) | Human | This compound | - | - | [11] |

| Flavin-containing Monooxygenase 1 (FMO1) | Human | Hypotaurine | 4 mM | 55 min-1 | [10] |

| Cysteine Dioxygenase (CDO) | Synechococcus sp. PCC 7335 | L-Cysteine | - | - | [11] |

| Sulfinoalanine Decarboxylase (CSAD) | Synechococcus sp. PCC 7335 | This compound | - | - | [11] |

Note: Comprehensive kinetic data for prokaryotic CDO and CSAD are still emerging.

This compound in Signaling

Beyond its role as a metabolic intermediate, the formation of this compound on protein residues is a critical post-translational modification in redox signaling pathways, particularly in eukaryotes.

Eukaryotic Redox Signaling

In eukaryotic cells, hydrogen peroxide (H₂O₂) acts as a second messenger, and its signaling is often mediated by the reversible oxidation of specific cysteine residues on target proteins. The initial oxidation product is a sulfenic acid, which can be further oxidized to a sulfinic acid under conditions of higher oxidative stress.[1]

A prime example of this regulatory mechanism is the inactivation of peroxiredoxins (Prxs).[3][5] Eukaryotic 2-Cys peroxiredoxins are highly efficient peroxidases that reduce H₂O₂. However, at high H₂O₂ concentrations, the catalytic cysteine can be hyperoxidized to a sulfinic acid, leading to enzyme inactivation.[3][5] This "floodgate" mechanism allows H₂O₂ to accumulate and act on other, less reactive signaling proteins. The activity of peroxiredoxins can be restored by sulfiredoxin (Srx) , an ATP-dependent enzyme that specifically reduces the this compound.[3][16] This reversible sulfinylation of peroxiredoxins is a key regulatory node in H₂O₂-mediated signaling pathways, such as the Pap1 pathway in fission yeast.[5]

Prokaryotic Redox Signaling

The role of this compound as a signaling PTM in prokaryotes is less established compared to eukaryotes. While prokaryotes possess robust antioxidant systems to cope with oxidative stress, the specific involvement of reversible protein sulfinylation as a widespread regulatory mechanism is an active area of research. The recent identification of sulfiredoxin homologues in some cyanobacteria suggests that this regulatory mechanism may be more ancient and widespread than previously thought.[1]

Experimental Protocols

Accurate detection and quantification of this compound and the activities of related enzymes are crucial for studying its biological roles.

Detection of this compound in Proteins

Detecting the sulfinic acid modification on proteins is challenging due to its low abundance and the presence of other cysteine oxidation states. Several chemical proteomics approaches have been developed:

-

Biotin (B1667282) Switch Technique (Adapted): This method involves blocking free thiols, reducing sulfenic acids, and then using a specific chemical probe to label the sulfinic acid, often with a biotin tag for enrichment and detection.[17]

-

Chemical Probes: Several chemical probes have been designed to selectively react with sulfenic or sulfinic acids.[18][19][20][21][22] For example, NO-Bio is a probe with a C-nitroso warhead that can label sulfinic acids for detection.[21] Diazene-based probes like DiaAlk have also been developed for the capture and proteomic analysis of S-sulfinylated proteins.[22][23]

Cysteine Dioxygenase (CDO) Activity Assay

The activity of CDO is typically measured by quantifying the formation of its product, this compound.

Principle: This assay measures the conversion of L-cysteine to this compound in the presence of Fe²⁺ and molecular oxygen. The product is then derivatized and quantified by HPLC.[6][24][25]

Materials:

-

Tissue homogenate or cell lysate

-

MES buffer (pH 6.1)

-

Ferrous sulfate (B86663) (FeSO₄)

-

L-cysteine

-

Bathocuproine disulfonate (BCS) (a copper chelator)

-

Hydroxylamine (to inhibit PLP-dependent enzymes that degrade the product)

-

Sulfosalicylic acid (to stop the reaction)

-

o-phthalaldehyde (OPA) for derivatization

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare a reaction mixture containing MES buffer, FeSO₄, BCS, and hydroxylamine.

-

Add the enzyme sample (tissue homogenate or cell lysate).

-

Initiate the reaction by adding L-cysteine.

-

Incubate at 37°C with shaking.

-

Stop the reaction by adding sulfosalicylic acid.

-

Centrifuge to pellet precipitated protein.

-

Derivatize the supernatant containing this compound with OPA.

-

Analyze the derivatized product by reverse-phase HPLC with fluorescence detection.[6][24][25]

An alternative method utilizes hydrophilic interaction liquid chromatography (HILIC) with an evaporative light scattering detector to simultaneously quantify both the substrate (cysteine) and the product (this compound) without derivatization.[26]

Sulfinoalanine Decarboxylase (CSAD) Activity Assay

CSAD activity can be measured by monitoring the consumption of this compound or the formation of hypotaurine. A simple spectroscopic, direct method has been developed for human CSAD.[27]

Visualizing the Pathways

To provide a clearer understanding of the metabolic and signaling roles of this compound, the following diagrams were generated using the DOT language.

Caption: Eukaryotic taurine biosynthesis pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Formation of a Stabilized this compound Is Critical for the Mitochondrial Function of the Parkinsonism Protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of this compound in Eukaryotic, Typical 2-Cys Peroxiredoxins by Sulfiredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine thiol sulfinic acid in plant stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]